8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure It belongs to the class of purine derivatives and is characterized by the presence of a piperazine ring, a pentyl chain, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common route starts with the preparation of the purine core, followed by the introduction of the piperazine ring and the pentyl chain. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Preparation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the ethyl group is attached to the nitrogen atom of the piperazine.
Attachment of the Pentyl Chain: The pentyl chain is typically introduced through alkylation reactions, using pentyl halides as alkylating agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure cost-effectiveness and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.
Biochemistry: The compound is employed in biochemical assays to investigate its effects on cellular processes and metabolic pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-methylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-butyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the combination of the piperazine ring, the pentyl chain, and the purine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H32N6O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N6O2/c1-5-7-8-9-25-15(14-24-12-10-23(6-2)11-13-24)20-17-16(25)18(26)22(4)19(27)21(17)3/h5-14H2,1-4H3 |
InChI Key |
DDSWRFHPNOFMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC |
Origin of Product |
United States |
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